molecular formula C30H50O5 B1141222 Gymnestrogenin CAS No. 19942-02-0

Gymnestrogenin

Cat. No. B1141222
CAS RN: 19942-02-0
M. Wt: 490.715
InChI Key:
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Description

Synthesis Analysis

The synthesis of Gymnestrogenin involves a high-performance thin-layer chromatography (HPTLC) method developed for Gymnema sylvestre, which uses a solvent system of chloroform: methanol (9:1) for the separation of compounds, including Gymnestrogenin (Puratchimani & Jha, 2004).

Molecular Structure Analysis

Gymnestrogenin's structure has been extensively analyzed in the context of Gymnema sylvestre extracts. It was found to be a potent and selective antagonist for liver X receptors (LXRs), which play a crucial role in glucose and lipid homeostasis. Its molecular structure allows it to interact with these receptors, showcasing a dual LXRα/β antagonistic profile (Renga et al., 2015).

Chemical Reactions and Properties

Gymnestrogenin is shown to undergo specific reactions, notably in its role as an aglycone of gymnemic acids. The compound's ability to form acylated derivatives, such as gymnestrogenin tiglate, highlights its chemical reactivity and significance in the synthesis of gymnemic acids (Sinsheimer & Rao, 1970).

Physical Properties Analysis

The physical properties of Gymnestrogenin, such as its solubility in various solvents and its chromatographic behavior, are crucial for its analysis and isolation. The method developed for its determination involves HPTLC, highlighting its physical characteristics in the context of analytical chemistry (Puratchimani & Jha, 2004).

Chemical Properties Analysis

Gymnestrogenin's chemical properties, especially its interaction with liver X receptors and its role in lipid metabolism, are of particular interest. Its capability to decrease lipid accumulation in HepG2 cells by reducing the expression of SREBP1c and ABCA1 in vitro suggests its potential therapeutic applications in dyslipidemic diseases (Renga et al., 2015).

Scientific Research Applications

Treatment of Polycystic Ovary Syndrome (PCOS)

  • Summary of Application : Gymnestrogenin, a phytocompound found in Gymnema sylvestre, has been studied for its potential therapeutic effects on PCOS . This disorder is prevalent in females globally and is associated with symptoms like ovulatory dysfunction, hyperandrogenism, and chronic anovulation .
  • Methods of Application : The study involved two major parts. The first part identified key proteins involved in the pathophysiology of PCOS by analyzing deregulated genes in mRNA expression profiles of PCOS patients. The second part involved molecular docking, visualization, and in silico pharmacological analysis of Gymnema sylvestre phytocompounds .
  • Results : The study found that Gymnestrogenin, along with other phytocompounds, showed high binding affinity and less toxicity at higher dose levels, making them efficient drug candidates .

Antidiabetic Agent

  • Summary of Application : Gymnestrogenin, as a component of Gymnemic acids (GAs) obtained from Gymnema sylvestre, has been recognized for its antidiabetic activity .
  • Methods of Application : The antidiabetic activity of Gymnestrogenin is attributed to its role as a stimulator of pancreatic β-cells, inhibitor of α-glucosidase enzyme, and inhibitor of protein biosynthesis by interacting with ribosome machinery .
  • Results : The plant Gymnema sylvestre, and by extension Gymnestrogenin, has shown numerous biological properties, such as lipid-lowering, antimicrobial, antioxidative, and antidiabetic activities .

Future Directions

Gymnestrogenin has shown potential as a therapeutic agent for PCOS . The findings of this study imply a better understanding of the molecular mechanism of the disorder and encourage further clinical studies pertaining to medicinal natural phytocompounds of Gymnema sylvestre .

properties

IUPAC Name

(3S,4aS,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,5,10-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)14-24(35)30(19,17-32)15-23(25)34/h7,19-24,31-35H,8-17H2,1-6H3/t19-,20+,21+,22-,23-,24-,26-,27-,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBYGGBNBRCVQI-DGNDGBPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)CO)O)C)C)(C)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC([C@H](C5)O)(C)C)CO)O)C)C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gymnestrogenin

Citations

For This Compound
156
Citations
GS Rao, JE Sinsheimer - Journal of Pharmaceutical Sciences, 1971 - researchgate.net
0 Isolation of crystalline gymnemagenin and gymnestrogenin directly from the leaves of Gymnema syloestre, together with preparation 0: various derivatives of the two aglycones, is …
Number of citations: 56 www.researchgate.net
W Stöcklin - Helvetica Chimica Acta, 1968 - europepmc.org
[Gymnestrogenin, a new pentahydroxytriterpene from the leaves of Gymnema sylvestre R.Br.] - Abstract - Europe PMC … [Gymnestrogenin, a new pentahydroxytriterpene from the leaves …
Number of citations: 10 europepmc.org
JE Sinsheimer, GS Rao - Journal of Pharmaceutical Sciences, 1970 - Wiley Online Library
… Abstract 0 With the aid of a selective enzyme system, genins G, K, N, and gymnestrogenin were … Genin N was observed to be gymnestrogenin tiglate. Genin J, probably an artifact …
Number of citations: 29 onlinelibrary.wiley.com
B Renga, C Festa, S De Marino, S Di Micco… - Steroids, 2015 - Elsevier
… (10) whereas gymnestrogenin (11) was endowed with a dual LXRα/β antagonistic profile. Deep pharmacological investigation demonstrated that gymnestrogenin, reducing the …
Number of citations: 20 www.sciencedirect.com
NP Sahu, SB Mahato, SK Sarkar, G Poddar - Phytochemistry, 1996 - Elsevier
… To our knowledge, gymnemanol, which is isomeric with gymnestrogenin, is a new triterpene isolated for the first time from a natural source. The total saponin fraction isolated from the …
Number of citations: 161 www.sciencedirect.com
R Srivastava, DK Kulshreshtha - Phytochemistry, 1986 - Elsevier
… The mps and spectral data of the debenzoylated product of the aglycone and its pentaacetate were identical with those reported for gymnestrogenin and its pentaacetate [2,3]. Thus the …
Number of citations: 12 www.sciencedirect.com
B Renga, C Festa, S De Marino, S Di Micco… - 2015 - academia.edu
… (10) whereas gymnestrogenin (11) was endowed with a dual LXRa/b antagonistic profile. Deep 35 pharmacological investigation demonstrated that gymnestrogenin, reducing the …
Number of citations: 2 www.academia.edu
JM Tian, XY Fu, Q Zhang, HP He, JM Gao… - … Systematics and Ecology, 2013 - Elsevier
Phytochemical investigation of aerial parts of Glochidion assamicum Hook. f. led to the isolation of one new triterpenoid saponin, 3-O-[β-glucopyranosyl-(1→3)-α-arabinopyranosyl]-…
Number of citations: 7 www.sciencedirect.com
M Yoshikawa, T Murakami, H Matsuda - … and pharmaceutical bulletin, 1997 - jstage.jst.go.jp
… Acid hydrolysis of 2 liberated gymnestrogenin (13),8’ D-glucose, and D—xylose. The 1H-… (d, J: 7.3Hz, l“’-H)] together with the gymnestrogenin part [5 3.72, 4.48 (both (1, J: 10.6 Hz, 28-H2…
Number of citations: 98 www.jstage.jst.go.jp
K YOSHIKAWA, H TANINAKA, Y KAN… - Chemical and …, 1994 - jstage.jst.go.jp
… 1), and by referring to the data for gymnestrogenin (8).“’ Thus, 7 is shown to be olean-lZ-ene-… On acid hydrolysis, 4 afforded gymnestrogenin (8), besides D-glucose and D-xylose in the …
Number of citations: 24 www.jstage.jst.go.jp

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